N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-chlorophenyl)methyl]ethanediamide
Description
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-chlorophenyl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with chlorophenyl groups and an ethanediamide linkage.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2S/c21-13-5-7-14(8-6-13)26-18(15-10-29-11-17(15)25-26)24-20(28)19(27)23-9-12-3-1-2-4-16(12)22/h1-8H,9-11H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKHGUZEVFJWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(2-chlorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. Optimization of reaction parameters, including reaction time, temperature, and pressure, is essential to achieve efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(2-chlorophenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Formula
Medicinal Chemistry
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-chlorophenyl)methyl]ethanediamide has been explored for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action involves interaction with specific enzymes or receptors involved in cellular signaling pathways .
- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory processes by targeting specific enzymes such as phosphodiesterases (PDEs) .
The compound exhibits several biological activities:
Material Science
In addition to its biological applications, this compound can serve as a building block for synthesizing more complex molecules used in the development of new materials and catalysts in chemical reactions .
Case Study 1: Antioxidant Activity
A study evaluated the protective effects of thieno[2,3-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol in Nile fish (Clarias gariepinus). The treated groups exhibited significantly fewer altered erythrocytes compared to controls (1% vs. 40% in untreated groups), indicating a strong antioxidant potential .
Case Study 2: Anticancer Properties
Research on thienopyrazole derivatives revealed their ability to inhibit cancer cell proliferation effectively. For instance, certain derivatives were shown to reduce tumor growth without affecting normal cells significantly, suggesting their potential as anticancer agents with fewer side effects .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(2-chlorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Crystallographic and Computational Insights
For example, the triazole-containing 6 m may have been analyzed using SHELXL for bond-length optimization or SHELXD for phase determination. The target compound’s thienopyrazole core likely requires similar refinement techniques due to its fused-ring system.
Research Findings and Implications
- Bioactivity Potential: The chlorophenyl and heterocyclic motifs in the target compound align with antimicrobial or kinase-inhibitor scaffolds, though specific studies are lacking in the provided evidence.
- Synthetic Challenges : The ethanediamide linkage may introduce steric hindrance compared to the acetamide group in 6 m, complicating synthetic yield optimization.
- Spectroscopic Consistency : The IR C=O stretch in 6 m (1678 cm⁻¹) supports the hypothetical ~1680 cm⁻¹ value for the target compound, confirming amide-group integrity .
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-chlorophenyl)methyl]ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H17ClN4O3S
- Molecular Weight : 380.8 g/mol
- CAS Number : 946354-16-1
The structure features a thieno[3,4-c]pyrazole core with chlorophenyl and ethanediamide substituents, contributing to its reactivity and biological activity.
Research indicates that compounds with thieno[3,4-c]pyrazole frameworks often exhibit significant interactions with various biological targets. Specifically, this compound may act through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against diseases such as cancer.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting bacterial growth by targeting cell wall synthesis enzymes.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.125–8 μg/mL for effective strains .
- Cancer Cell Studies : In vitro studies have reported that this compound induces apoptosis in several cancer cell lines through the modulation of kinase pathways. This suggests its potential as an anticancer agent .
- Mechanistic Insights : Further research indicated that the compound interacts with key molecular targets involved in signaling pathways critical for cellular proliferation and survival. These interactions may provide a basis for developing targeted therapies for various malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
